molecular formula C15H11BrF4O B8176355 4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene

4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B8176355
M. Wt: 363.14 g/mol
InChI Key: SHCATOULPMQXFJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers It features a bromine atom, a fluorophenethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol, 4-fluorophenethyl bromide, and trifluoromethylbenzene.

    Ether Formation: The 4-bromophenol undergoes an etherification reaction with 4-fluorophenethyl bromide in the presence of a base such as potassium carbonate to form 4-bromo-1-(4-fluorophenethoxy)benzene.

    Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide and a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May serve as a lead compound in drug discovery efforts targeting specific biological pathways.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-methoxyphenethoxy)-2-(trifluoromethyl)benzene
  • 4-Bromo-1-(4-chlorophenethoxy)-2-(trifluoromethyl)benzene
  • 4-Bromo-1-(4-nitrophenethoxy)-2-(trifluoromethyl)benzene

Uniqueness

The presence of the fluorophenethoxy group in 4-Bromo-1-(4-fluorophenethoxy)-2-(trifluoromethyl)benzene imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-bromo-1-[2-(4-fluorophenyl)ethoxy]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF4O/c16-11-3-6-14(13(9-11)15(18,19)20)21-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCATOULPMQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=C(C=C(C=C2)Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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